molecular formula C12H8N2OS B1208442 Tioxazafen CAS No. 330459-31-9

Tioxazafen

Cat. No.: B1208442
CAS No.: 330459-31-9
M. Wt: 228.27 g/mol
InChI Key: IHNSIFFSNUQGQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tioxazafen primarily targets nematodes, which are microscopic organisms that inhabit soil and plant tissues . The compound specifically interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome . This interaction disrupts ribosomal translation in nematodes, thereby inhibiting their growth and reproduction .

Mode of Action

This compound’s mode of action involves the disruption of ribosomal translation in nematodes . By interacting with the L3 subunit of the mitochondrial ribosome, this compound interferes with the protein synthesis process, which is crucial for the growth and development of nematodes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the process of protein synthesis in nematodes . By disrupting ribosomal translation, this compound interferes with the production of proteins that are essential for various biological functions in nematodes . The downstream effects of this disruption include inhibited growth and reproduction of the nematodes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . Following oral administration, this compound is rapidly absorbed, with peak concentrations observed within 2 to 4 hours . The compound is then widely distributed throughout the body, with the highest levels found in the adrenals, kidneys, liver, and thyroid . This compound is extensively metabolized, with no parent compound found in urine, feces, or bile . The major routes of metabolism involve oxidation of the thiophene ring, followed by conjugation primarily with glucuronic acid, and reductive cleavage and subsequent hydrolysis of the oxadiazole ring . Excretion of this compound is rapid, with more than 95% of the compound excreted within 48 hours .

Result of Action

The result of this compound’s action is the effective control of nematodes in various crops, including corn, soy, and cotton . By disrupting ribosomal translation in nematodes, this compound inhibits their growth and reproduction, thereby reducing their population and mitigating the damage they cause to crops .

Action Environment

This compound is used as a seed treatment nematicide, and its action, efficacy, and stability are influenced by various environmental factors . The compound is approved for use in fully-automated commercial seed treatment equipment facilities using closed transfer and application equipment . Environmental factors such as soil type, temperature, and moisture levels can influence the effectiveness of this compound in controlling nematodes . Furthermore, this compound is designed to be environmentally friendly, with a focus on reducing the environmental impact caused by the irrational use of nematicides .

Biochemical Analysis

Biochemical Properties

Tioxazafen plays a crucial role in biochemical reactions by interfering with ribosomal activity in nematodes . It interacts with the L3 subunit of the mitochondrial ribosome, leading to the disruption of ribosomal translation . This interaction inhibits protein synthesis, ultimately causing metabolic damage to the nematodes . This compound’s unique mode of action makes it effective against various nematode species, including soybean cyst nematode, root-knot nematode, and reniform nematode .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts ribosomal activity, leading to impaired protein synthesis and metabolic damage in nematodes . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing nematode death . This compound’s selective action on nematode cells ensures minimal impact on non-target organisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the L3 subunit of the mitochondrial ribosome in nematodes . This binding disrupts ribosomal translation, inhibiting protein synthesis and leading to metabolic damage . This compound’s unique mechanism of action distinguishes it from other nematicides, making it a valuable tool for nematode control .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and consistent efficacy over time . Studies have shown that this compound remains effective in controlling nematodes for extended periods, with minimal degradation . Long-term exposure to this compound does not lead to significant resistance development in nematodes, ensuring its continued effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls nematode populations without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including reduced body weight gain, increased liver weight, and histopathological changes in the adrenals . It is essential to determine the optimal dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound undergoes extensive metabolism in organisms, primarily through oxidation and conjugation . The major metabolic pathways involve the hydroxylation of the thiophene ring, followed by conjugation with glucuronic acid . Reductive cleavage and hydrolysis of the oxadiazole ring also contribute to this compound’s metabolism . These metabolic processes result in the formation of various metabolites, including benzamidine, hydroxyl-tioxazafen glucuronide, and thenoylglycine .

Transport and Distribution

This compound is rapidly absorbed and widely distributed within organisms . Following oral administration, this compound reaches peak concentrations within a few hours and is extensively metabolized . Tissue distribution studies have shown that this compound accumulates in organs such as the adrenals, kidneys, liver, and thyroid . The extensive metabolism and widespread distribution of this compound contribute to its efficacy in controlling nematodes .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the ribosomal subunits . This localization is crucial for its mechanism of action, as it disrupts ribosomal translation and inhibits protein synthesis . The specific targeting of this compound to the mitochondria ensures its selective action on nematode cells, minimizing off-target effects .

Properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSIFFSNUQGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186703
Record name 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330459-31-9
Record name Tioxazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330459-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tioxazafen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TIOXAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 39.45% solution of benzamide oxime in 2-methyltetrahydrofuran (33.34 g) was charged to a 100 mL flask, followed by water (9.0 g), 40% aqueous solution of tetrabutylammonium hydroxide (1.02 g), and 51% sodium hydroxide (3.52 g, 0.045 moles). To this mixture was added 2-thiophenecarbonyl chloride (13.83 g, 0.0936 moles) and 51% sodium hydroxide (7.33 g, 0.0935 moles) simultaneously over a 30 minute period while heating to about 70° C. The reaction was complete in less than 80 minutes. The aqueous salt phase was removed, water was added (30 g), and the 2-methyltetrahydrofuran partly removed by atmospheric distillation (13.5 mL). An additional amount (32 g) of hot water was added, and the remainder of the 2-methyltetrahydrofuran was distilled out, during which time the product, 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole, precipitated. The aqueous slurry of 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole was filtered, washed with water and dried overnight in a vacuum oven to yield 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole, 20.47 g, 99.1% pure, 95.0% yield.
[Compound]
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tetrabutylammonium hydroxide
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13.83 g
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Synthesis routes and methods II

Procedure details

A solution of benzamide oxime (24.92%) in 2-methyl THF (67.53 g, 124 mmoles) was charged to a 500 mL flask, followed by DI water (20.0 g), 55% aqueous tetrabutylammonium hydroxide (0.94 g), and 50% sodium hydroxide (0.96 g, 12 mmoles). To this mixture was added 2-thiophenecarbonyl chloride (17.77 g, 120 mmoles) and 50% sodium hydroxide (9.60 g, 120 mmoles) simultaneously over 30 minutes while heating to about 70° C. The reaction was complete is less than one hour. The temperature was reduced to 60° C., and the pH of the aqueous phase was neutralized to 7.61, and was drained off to waste. A hot solution of 1.25 g of Morwet D-425 in 100 ml DI water was added to the mixture, and the 2-phase mixture was heated to distill off the 2-methyltetrahydrofuran/water azeotrope (boiling point 71° C.). Additional water (150 ml) was pumped into the reactor flask over about 15 minutes, once the 2-methyltetrahydrofuran began to distill out. While maintaining good agitation, the pot temperature reached 100.5° C. (vapor temperature 97° C.). The slurry was cooled and filtered using a coarse glass frit. The scale was scraped off the agitator and combined with the wet cake; the scale was only about 3% of total product. The combined wet cake was washed with hot DI water (3×50 ml) and suction-dried for 5 minutes to give a 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole wet cake, 34.80 g. The loss on drying of the wet cake was 20.13%. The assay of the dried 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole was 96.12%, and the residual chloride was <200 ppm.
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Name
2-methyl THF
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tetrabutylammonium hydroxide
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0.94 g
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reactant
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0.96 g
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17.77 g
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9.6 g
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Quantity
100 mL
Type
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20 g
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

Benzamide oxime (5.00 g, 36.7 mmol) was dissolved in acetone (50 mL) at 0° C. The solution was stirred and 50% aqueous sodium hydroxide (4.5 mL) added. An exotherm was noted and a precipitate formed in the reaction mixture. The exotherm lasted for about 15 minutes and the slurry became thick. The solution was warmed to 20° C. and external cooling was added. The 2-thiophenecarbonyl chloride (5.36, 36.7 mmol) was added over 15 minutes maintaining the reaction mixture below 30° C. The reaction was maintained at 30° C. for 15 minutes and the slurry became thinner. The reaction mixture was cooled to room temperature and stirred for 20 additional minutes. Water (50 mL) was added and the resulting solids were stirred for 1 hour. The solids were collected by vacuum filtration, washed with water (2×50 mL) and dried on a Buchner funnel with air flow from vacuum overnight. 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole (6.94 g, 30.4 mmol) was obtained as a white solid (83% yield).
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5 g
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50 mL
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4.5 mL
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36.7 mmol
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Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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